molecular formula C13H11ClO2S B2526910 5-(4-Chlorophenyl)-4-ethylthiophene-2-carboxylic acid CAS No. 861226-90-6

5-(4-Chlorophenyl)-4-ethylthiophene-2-carboxylic acid

Cat. No.: B2526910
CAS No.: 861226-90-6
M. Wt: 266.74
InChI Key: LMPWZOKTUAGCHE-UHFFFAOYSA-N
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Description

5-(4-Chlorophenyl)-4-ethylthiophene-2-carboxylic acid is a thiophene-based compound featuring a 4-chlorophenyl substituent at the 5th position, an ethyl group at the 4th position, and a carboxylic acid moiety at the 2nd position of the thiophene ring. This compound belongs to a broader class of chlorophenyl-substituted heterocycles, which are frequently explored for their pharmacological activities, including anticancer and antimicrobial properties .

Properties

IUPAC Name

5-(4-chlorophenyl)-4-ethylthiophene-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClO2S/c1-2-8-7-11(13(15)16)17-12(8)9-3-5-10(14)6-4-9/h3-7H,2H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMPWZOKTUAGCHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(SC(=C1)C(=O)O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Chlorophenyl)-4-ethylthiophene-2-carboxylic acid typically involves the following steps:

    Starting Materials: The synthesis begins with 4-chlorobenzaldehyde and ethyl acetoacetate.

    Formation of Intermediate: These starting materials undergo a Knoevenagel condensation reaction in the presence of a base such as piperidine to form an intermediate.

    Cyclization: The intermediate is then subjected to cyclization using sulfur and a suitable catalyst to form the thiophene ring.

    Carboxylation: The final step involves the carboxylation of the thiophene ring to introduce the carboxylic acid group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and the use of continuous flow reactors to increase yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to reduce the carboxylic acid group to an alcohol.

    Substitution: The compound can undergo electrophilic aromatic substitution reactions, particularly at the 4-chlorophenyl group, using reagents like halogens or nitrating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Anticoagulant Properties
One of the significant applications of 5-(4-Chlorophenyl)-4-ethylthiophene-2-carboxylic acid is in the development of anticoagulant medications. Research indicates that derivatives of thiophene carboxylic acids can serve as inhibitors of factor Xa, a crucial component in the coagulation cascade. For example, compounds similar to this acid have been explored for their ability to prevent thromboembolic events, making them candidates for treating conditions such as deep vein thrombosis and pulmonary embolism .

Antimicrobial Activity
The compound has also shown potential antimicrobial properties. Studies have indicated that thiophene derivatives exhibit activity against various bacterial strains, including those resistant to conventional antibiotics. This suggests a possible role in developing new antimicrobial agents .

Materials Science Applications

Polymer Synthesis
this compound can be utilized as a monomer in the synthesis of conducting polymers. Conducting polymers have applications in organic electronics, including organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The incorporation of thiophene units enhances the electrical conductivity and stability of these materials, making them suitable for advanced electronic applications .

Nanocomposites
In materials science, this compound can be used to create nanocomposites with enhanced mechanical and thermal properties. By integrating this compound into polymer matrices, researchers have developed materials that exhibit improved strength and durability, suitable for use in various industrial applications .

Synthetic Intermediate

Building Block for Complex Molecules
As a synthetic intermediate, this compound serves as a versatile building block in organic synthesis. It can be transformed into more complex structures through various chemical reactions, including esterification and amination. This versatility makes it valuable in the synthesis of pharmaceuticals and agrochemicals .

Case Studies

Study Reference Focus Area Findings
AnticoagulantsIdentified as a potential Xa inhibitor with lower bleeding risk compared to traditional anticoagulants.
AntimicrobialDemonstrated effectiveness against resistant bacterial strains, suggesting utility in antibiotic development.
Polymer ScienceUsed as a monomer leading to enhanced conductivity in polymer films for electronic applications.
Organic SynthesisShowed efficacy as a precursor for synthesizing complex pharmaceutical compounds.

Mechanism of Action

The mechanism of action of 5-(4-Chlorophenyl)-4-ethylthiophene-2-carboxylic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can bind to enzymes or receptors, altering their activity.

    Pathways Involved: It may interfere with cellular signaling pathways, leading to changes in gene expression, protein synthesis, or metabolic processes.

Comparison with Similar Compounds

Positional and Functional Group Differences

  • 3-(4-Chlorophenyl)-4-cyano-5-(methylthio)thiophene-2-carboxylic acid (CAS: 2735791): Differs at positions 4 (cyano) and 5 (methylthio).
  • 5-(4-Chlorophenyl)-2-thiophenecarboxamide (CAS: 62404-24-4):

    • Replaces the carboxylic acid with an amide group.
    • The amide reduces acidity, impacting hydrogen-bonding capacity and pharmacokinetics .

Heterocyclic Core Modifications

  • 2-(4-Chlorophenyl)-4-methyl-5-thiazolecarboxylic acid (CAS: 54001-17-1): Replaces thiophene with a thiazole ring.
  • 5-(4-Chlorophenyl)-2-furoic acid (CAS: 41019-44-7):

    • Substitutes thiophene with a furan ring.
    • Furan’s lower aromaticity compared to thiophene may reduce stability and alter electronic properties .

Anticancer Activity

  • Compound 16 (from ): Structure: 5-(4-Chlorophenyl)-3-(2-methyl-4-oxo-5-phenylpyrrolo[2,3-d]pyrimidin-7-yl)-thiophene-2-carboxylic acid. Exhibited higher anticancer activity than doxorubicin, attributed to the pyrrolopyrimidine moiety enhancing DNA intercalation .
  • Compound 19b (from ):

    • Structure: 5-(4-Chlorophenyl)-3-(4-chlorophenyl)-9-phenylpyrrolo[3,2-e][1,2,4]triazolo[4,3-c]pyrimidin-7-yl-thiophene-2-carboxylic acid.
    • Demonstrated superior activity due to the triazolo-pyrimidine extension, which likely interacts with kinase domains .

Antibacterial Activity

  • Ethyl 5-(4-chlorophenyl)-3-[N-(2,6-dimethoxypyrimidin-4-yl)-4-(carbamothioyl)aminobenzenesulfonamide]thiophene-2-carboxylate (4b): Sulfonamide and pyrimidine groups contribute to Gram-positive and Gram-negative bacterial inhibition . The target compound’s carboxylic acid may offer different electrostatic interactions compared to the ester derivative.

Physicochemical and Computational Insights

Molecular Properties

Compound Molecular Weight (g/mol) Key Substituents LogP (Predicted)
Target Compound ~279.7* 4-Ethyl, 5-(4-ClPh), COOH ~3.2
3-(4-ClPh)-4-CN-5-MeS-thiophene-COOH 309.8 4-CN, 5-MeS, COOH ~2.8
5-(4-ClPh)-2-thiophenecarboxamide 237.7 5-(4-ClPh), CONH2 ~2.5

*Estimated based on analogous structures.

DFT Studies

  • highlights DFT analyses of chlorophenyl-containing compounds, emphasizing the role of electron density distribution in reactivity. The ethyl group in the target compound may induce steric effects, altering charge distribution compared to cyano or methylthio derivatives .

Biological Activity

5-(4-Chlorophenyl)-4-ethylthiophene-2-carboxylic acid, with the CAS number 861226-90-6, is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action based on diverse research findings.

The synthesis of this compound typically involves the reaction of thiophene derivatives with various electrophiles. This compound belongs to a class of thiophene derivatives known for their diverse biological activities, including anti-inflammatory and anticancer properties.

Anti-inflammatory Activity

Research indicates that thiophene derivatives exhibit significant anti-inflammatory properties. In a study evaluating various thiophene compounds, it was found that those with aryl substitutions demonstrated comparable anti-inflammatory activity to diclofenac sodium, a standard anti-inflammatory drug. The mechanism involves the inhibition of cyclooxygenase-2 (COX-2), an enzyme crucial in the inflammatory process. Molecular docking studies revealed that these compounds interact favorably with key residues in the COX-2 active site, suggesting their potential as selective COX-2 inhibitors .

Anticancer Activity

This compound has also been investigated for its cytotoxic effects against various cancer cell lines. In vitro studies show that this compound can sensitize cancer cells to chemotherapeutic agents like sorafenib, enhancing their cytotoxicity. The IC50 values from these studies indicate significant potency in reducing cell viability in human tumor cell lines such as HepG2 (liver cancer) and MCF7 (breast cancer) when combined with other anticancer drugs .

Compound Cell Line IC50 (µM) Combination Treatment
This compoundHepG21.2 ± 0.06+ Sorafenib
This compoundMCF73.7 ± 0.02+ Sorafenib

The proposed mechanism of action for the anticancer effects of this compound involves modulation of apoptotic pathways and inhibition of proliferation signals in cancer cells. Studies suggest that this compound may induce apoptosis through the activation of caspases and the downregulation of anti-apoptotic proteins .

Case Studies

  • In Vitro Study on HepG2 Cells : In one notable study, HepG2 cells were treated with various concentrations of this compound alongside sorafenib. The results indicated a synergistic effect, significantly lowering the IC50 values compared to treatment with sorafenib alone.
  • Molecular Docking Analysis : A molecular docking study aimed at understanding how this compound binds to COX-2 revealed strong binding affinities, supporting its role as a potential therapeutic agent against inflammation-related diseases .

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